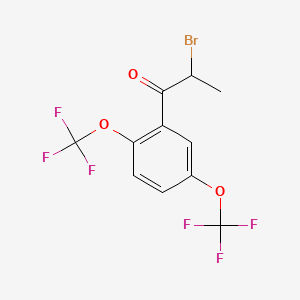
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom and a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dihydroxybenzaldehyde and trifluoromethanesulfonic anhydride.
Formation of Trifluoromethoxy Groups: The hydroxyl groups on the benzaldehyde are converted to trifluoromethoxy groups using trifluoromethanesulfonic anhydride in the presence of a base.
Bromination: The resulting compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer and anti-diabetic properties.
Materials Science: The compound’s unique trifluoromethoxy groups make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
1-(2,5-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
2,5-Bis(trifluoromethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds also contain trifluoromethoxy groups and have shown potential as anti-cancer and anti-diabetic agents.
Trifluoromethyl Group-Containing Drugs: Compounds like dutasteride, which contain trifluoromethyl groups, exhibit significant pharmacological activities and are used in the treatment of various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7BrF6O3 |
|---|---|
Peso molecular |
381.07 g/mol |
Nombre IUPAC |
1-[2,5-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3 |
Clave InChI |
FMYOVKDWPCHVDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




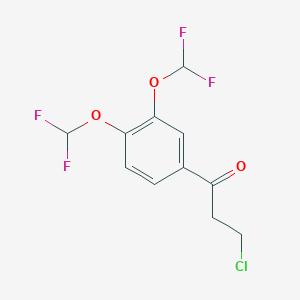
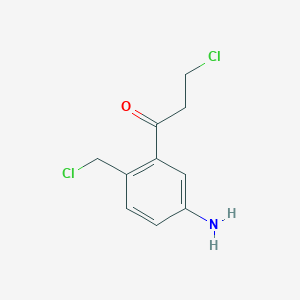
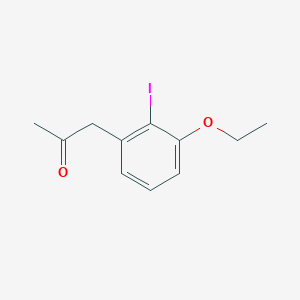

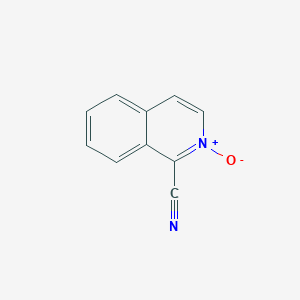
![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
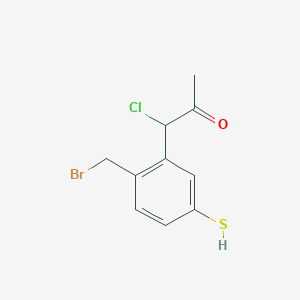
![[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
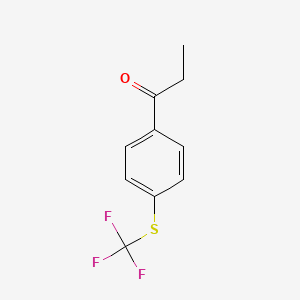
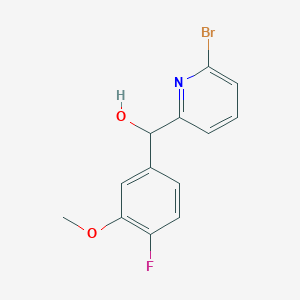

![6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14053542.png)
